molecular formula C9H11FN2O2 B12981515 Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

Cat. No.: B12981515
M. Wt: 198.19 g/mol
InChI Key: IRHOZHCJFBWSFI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1

InChI Key

IRHOZHCJFBWSFI-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=NC=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CC(=NC=C1)F)N

Origin of Product

United States

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